molecular formula C8H9N3 B14836771 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile

4-(Aminomethyl)-6-methylpyridine-2-carbonitrile

Cat. No.: B14836771
M. Wt: 147.18 g/mol
InChI Key: QYZIIQHSKJPQFR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methylpyridine-2-carbonitrile is an organic compound with a pyridine ring substituted with an aminomethyl group at the 4-position, a methyl group at the 6-position, and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the alkylation of 4-(aminomethyl)pyridine with a suitable alkylating agent under basic conditions. Another method includes the cyclization of appropriate precursors under specific reaction conditions to form the desired pyridine ring with the required substituents.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-methylpyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Similar structure but lacks the cyano and methyl groups.

    4-(Aminomethyl)benzoic acid: Contains a benzene ring instead of a pyridine ring.

    4-(Aminomethyl)indole: Contains an indole ring instead of a pyridine ring.

Uniqueness

4-(Aminomethyl)-6-methylpyridine-2-carbonitrile is unique due to the presence of both the cyano and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-(aminomethyl)-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6-2-7(4-9)3-8(5-10)11-6/h2-3H,4,9H2,1H3

InChI Key

QYZIIQHSKJPQFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)CN

Origin of Product

United States

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